molecular formula C9H11N B2742557 4-Cyclopropyl-3-methylpyridine CAS No. 865075-25-8

4-Cyclopropyl-3-methylpyridine

Cat. No.: B2742557
CAS No.: 865075-25-8
M. Wt: 133.194
InChI Key: WUFKGNCUFGIEGT-UHFFFAOYSA-N
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Description

Contextual Significance within Pyridine (B92270) Chemistry

Substituted pyridines are of paramount importance in medicinal chemistry and materials science. nih.gov The introduction of alkyl and cycloalkyl groups onto the pyridine ring can significantly alter its electronic distribution and steric profile. The methyl group at the 3-position is a small alkyl substituent that can influence the molecule's conformation and interactions with biological targets.

The cyclopropyl (B3062369) group at the 4-position is particularly noteworthy. The strained three-membered ring possesses unique properties, including enhanced π-character in its C-C bonds and shorter, stronger C-H bonds compared to other alkanes. In drug design, the incorporation of a cyclopropyl moiety can lead to improved metabolic stability, enhanced potency, and better membrane permeability. chemenu.com Therefore, the combination of a methyl and a cyclopropyl group on the pyridine ring in 4-Cyclopropyl-3-methylpyridine suggests a compound with potentially valuable and distinct properties for various research applications.

Overview of Research Trajectories and Key Academic Contributions

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds of significant academic and industrial interest. Research trajectories in the broader field of substituted pyridines focus on several key areas:

Development of Novel Synthetic Methodologies: A significant portion of research in pyridine chemistry is dedicated to the development of efficient and regioselective methods for the synthesis of polysubstituted pyridines. researchgate.netchemical-suppliers.eu These methods are crucial for accessing novel chemical entities for screening and development.

Medicinal Chemistry Applications: The synthesis of pyridine derivatives as potential therapeutic agents is a major driver of research. For instance, compounds containing substituted pyridine rings are investigated for their activity as enzyme inhibitors, receptor modulators, and antimicrobial agents. researchgate.net A patent for a structurally similar compound, 6-chloro-4-cyclopropyl-3-fluoro-2-methylpyridine, highlights the industrial interest in such scaffolds as intermediates for pharmaceuticals. a2bchem.com

Catalysis and Materials Science: Pyridine derivatives are also explored as ligands in coordination chemistry and as building blocks for functional materials with specific electronic or optical properties. mdpi.com

Key academic contributions in the field often revolve around the discovery of new reactions to construct the pyridine ring or to functionalize it in a controlled manner. The work on regioselective reactions of pyridynes, for example, opens up new avenues for the synthesis of highly substituted pyridines that were previously difficult to access. nih.gov

Historical Development of Research on this compound and Related Structures

The history of pyridine chemistry dates back to the 19th century, with early work focusing on its isolation from coal tar and initial synthetic efforts. bldpharm.com The development of general pyridine syntheses, such as the Hantzsch synthesis in 1881 and the Chichibabin synthesis in 1924, laid the groundwork for the preparation of a wide variety of substituted pyridines. bldpharm.comchemsrc.com

The systematic study of cyclopropyl-substituted pyridines is a more recent development, driven by the recognition of the unique properties conferred by the cyclopropyl group. mdpi.com The synthesis and characterization of related structures have provided a foundation for understanding the chemistry of compounds like this compound. The availability of this compound from commercial suppliers under the CAS number 865075-25-8 indicates its utility in current research and development activities. bldpharm.commolport.comchemscene.com

Chemical Profile of this compound

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 865075-25-8 bldpharm.commolport.comchemscene.com
Molecular Formula C₉H₁₁N bldpharm.commolport.com
Molecular Weight 133.19 g/mol bldpharm.commolport.com
Appearance Likely a liquid or low-melting solidInferred
Boiling Point Not available-
Melting Point Not available-
Density Not available-

Table 2: Predicted Physicochemical Properties of a Related Compound (3-Cyclopropyl-4-methylpyridine)

PropertyValueSource
Molecular Weight 133.19 g/mol chemenu.com
Density Predicted chemenu.com
Boiling Point Predicted chemenu.com

Synthesis and Manufacturing

Specific industrial-scale synthesis routes for this compound are not published. However, based on general principles of pyridine synthesis, several approaches can be postulated. One plausible route involves the construction of the substituted pyridine ring through a cyclization reaction. For example, a variation of the Hantzsch pyridine synthesis or the Chichibabin pyridine synthesis could potentially be adapted. bldpharm.comchemsrc.com

Another likely approach is the modification of a pre-existing pyridine ring. For instance, a Suzuki or other cross-coupling reaction could be used to introduce the cyclopropyl group at the 4-position of a suitable 3-methylpyridine (B133936) precursor. A patent for the synthesis of a related compound, 3-amino-2-chloro-4-methylpyridine, which is an intermediate for the HIV reverse transcriptase inhibitor nevirapine, highlights the multi-step synthetic sequences often employed for such molecules. google.com

Research Applications

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-6-10-5-4-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFKGNCUFGIEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyclopropyl 3 Methylpyridine and Its Derivatives

De Novo Synthesis Approaches to the Pyridine (B92270) Core

De novo synthesis strategies involve the formation of the pyridine ring from acyclic precursors. These methods offer high flexibility in introducing desired substitution patterns, such as the 3-methyl and 4-cyclopropyl groups, by selecting appropriately functionalized starting materials.

Cyclization Reactions for Pyridine Ring Formation

The formation of the pyridine ring through cyclization is a cornerstone of heterocyclic chemistry. These reactions typically involve the condensation of ammonia (B1221849) or an ammonia equivalent with precursors containing a 1,5-dicarbonyl relationship or a synthetic equivalent. youtube.com The classical Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation to yield a dihydropyridine (B1217469) which is then aromatized. baranlab.org

For the specific synthesis of 4-cyclopropyl-3-methylpyridine, a plausible cyclocondensation approach would involve precursors that already contain the required carbon skeleton. For example, a reaction could be envisioned between a β-enaminone (derived from ammonia and a β-dicarbonyl compound) and an α,β-unsaturated carbonyl compound bearing a cyclopropyl (B3062369) group. The key is the strategic placement of the methyl and cyclopropyl moieties on the acyclic fragments that will ultimately form the 3- and 4-positions of the pyridine ring upon cyclization and subsequent dehydration/oxidation. baranlab.org

Another powerful approach involves the [4+2] cycloaddition (Diels-Alder) reaction. nih.gov In this context, 1-azadienes or 2-azadienes can serve as the four-atom component, reacting with a suitable dienophile to construct the pyridine ring. nih.gov For instance, a 2-azadiene incorporating the methyl group could react with a cyclopropyl-substituted dienophile. A significant challenge in this area is the often-limited availability and stability of the required azadiene precursors. nih.gov

Cyclization Strategy Precursor Types Key Transformation Reference
Hantzsch-type SynthesisAldehyde, β-Ketoesters, AmmoniaCondensation & Oxidation baranlab.org
1,5-Dicarbonyl Condensation1,5-Dicarbonyl Compound, AmmoniaCyclocondensation youtube.com
Diels-Alder CycloadditionAzadiene, Alkene/Alkyne[4+2] Cycloaddition nih.gov

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. bohrium.comresearchgate.net Various MCRs have been developed for the synthesis of polysubstituted pyridines. nih.govbohrium.com These one-pot reactions are valued for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

A general three-component reaction for pyridine synthesis might involve the condensation of a ketone, an α,β-unsaturated compound, and an ammonium (B1175870) salt as the nitrogen source. To target this compound, one could theoretically employ precursors such as a cyclopropyl-substituted enone, an enamine derived from propionaldehyde, and an appropriate nitrogen source. The success of such a strategy hinges on controlling the regioselectivity of the multiple bond-forming events. researchgate.net While numerous MCRs for pyridines exist, identifying a specific protocol that efficiently assembles the 4-cyclopropyl-3-methyl substitution pattern requires careful selection of reactants that favor the desired connectivity. nih.govdntb.gov.ua

Assembly from Precursors Incorporating Cyclopropyl and Methyl Moieties

This strategy is a specific application of the above de novo approaches, focusing on starting materials that already contain the key substituents. A hypothetical but chemically sound route involves the condensation of cyclopropyl methyl ketone with an enamine derived from propionaldehyde. Another pathway could start from the Knoevenagel condensation of cyclopropanecarboxaldehyde (B31225) with a compound containing an active methylene (B1212753) group, followed by a Michael addition and subsequent cyclization with ammonia.

A related, documented synthesis for a substituted 4-methylpyridine (B42270) derivative, 3-amino-2-chloro-4-methylpyridine, starts from malononitrile (B47326) and acetone (B3395972). google.com The process involves building the pyridine ring through a series of condensations and a final ring-closing reaction with ammonia. google.com Adapting such a route would require replacing acetone with a precursor that introduces the cyclopropyl group at the correct position.

Functionalization and Derivatization of Pre-formed Pyridine Scaffolds

Perhaps the most direct and widely utilized approach for synthesizing this compound involves the modification of a pyridine ring that already possesses one of the required substituents. This strategy leverages the robust and predictable nature of modern cross-coupling and functionalization reactions.

Introduction of the Cyclopropyl Group (e.g., Suzuki-Miyaura Coupling, ring-forming reactions)

The introduction of a cyclopropyl group onto a pre-formed 3-methylpyridine (B133936) ring is a highly effective strategy. Transition metal-catalyzed cross-coupling reactions are particularly well-suited for this transformation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. libretexts.org The synthesis of this compound can be readily achieved by coupling a 4-halo-3-methylpyridine (e.g., 4-bromo- or 4-chloro-3-methylpyridine) with a cyclopropylboron reagent, such as cyclopropylboronic acid or its esters. audreyli.comnih.gov The reaction is tolerant of a wide range of functional groups and typically proceeds in high yield under mild conditions. audreyli.com The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction efficiency, especially when using less reactive chloro-pyridines. nih.gov

Negishi Coupling: The Negishi coupling provides an alternative palladium- or nickel-catalyzed method for C-C bond formation. wikipedia.org This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org In this context, 4-halo-3-methylpyridine would be reacted with a cyclopropylzinc halide (e.g., cyclopropylzinc bromide). Negishi couplings are known for their high functional group tolerance and are particularly effective for coupling sp³, sp², and sp carbon centers. wikipedia.orgorgsyn.org

Other Ring-Forming Reactions: The Kulinkovich reaction and its variants offer a method for synthesizing cyclopropanols from esters or cyclopropylamines from nitriles using titanium-based reagents. wikipedia.orgacsgcipr.orgorganic-chemistry.org If a 3-methylpyridine-4-carbonitrile or methyl 3-methylpyridine-4-carboxylate were available, a Kulinkovich-Szymoniak reaction could potentially be used to form a cyclopropylamine (B47189) at the 4-position, which could then be deaminated. organic-chemistry.org This multi-step approach is generally less direct than cross-coupling methods.

Coupling Reaction Pyridine Precursor Cyclopropyl Source Catalyst System Reference
Suzuki-Miyaura4-Halo-3-methylpyridineCyclopropylboronic acidPalladium / Ligand audreyli.com, nih.gov
Negishi4-Halo-3-methylpyridineCyclopropylzinc halidePalladium or Nickel wikipedia.org, orgsyn.org

Regioselective Alkylation and Acylation Reactions at the Pyridine Ring

The alternative strategy involves starting with a 4-cyclopropylpyridine (B1598168) and introducing a methyl group at the 3-position. Direct, regioselective C-H alkylation of pyridine rings is a significant synthetic challenge due to the inherent reactivity patterns of the heterocycle. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while electrophilic substitution is difficult and typically directs to the 3-position only under harsh conditions.

Modern methods for C-H functionalization are evolving, but achieving regioselectivity on a substituted pyridine can be complex. For a 4-substituted pyridine, electrophilic attack is electronically disfavored. Radical alkylation methods, such as the Minisci reaction, often show a preference for the 2- and 6-positions. Directed metalation strategies, where a directing group guides a metalating agent to an adjacent C-H bond, could be an option, but this would require a suitable directing group at either the 2- or 4-position that could later be removed or is part of the final structure. A more common approach is to utilize a pre-functionalized pyridine, such as a 3-halo-4-cyclopropylpyridine, and then introduce the methyl group via a cross-coupling reaction.

Given these challenges, the most synthetically viable routes to this compound overwhelmingly favor the functionalization of a pre-formed 3-methylpyridine scaffold, as detailed in section 2.2.1.

N-Functionalization of the Pyridine Nitrogen Atom (e.g., N-oxidation, N-alkylation)

The nitrogen atom in the pyridine ring of this compound is a key site for functionalization, allowing for the modulation of the molecule's electronic properties and the creation of derivatives with diverse applications. Two primary methods for this are N-oxidation and N-alkylation.

N-oxidation involves the treatment of the pyridine derivative with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide, to form the corresponding N-oxide. This transformation increases the electron density of the pyridine ring, making it more susceptible to certain electrophilic substitutions and influencing its biological activity.

N-alkylation leads to the formation of quaternary pyridinium (B92312) salts. This is typically achieved by reacting the pyridine with an alkyl halide (e.g., methyl iodide, ethyl bromide). The resulting pyridinium salts are ionic compounds with altered solubility and reactivity. The preparation of various N-alkyl pyridinium salts has been described, highlighting the versatility of this reaction. nih.gov For instance, the synthesis of a series of pyridinium salts with varying N-alkyl chain lengths (C8 to C20) demonstrates a general and applicable method for this transformation. nih.gov

Table 1: Examples of N-Functionalization Reactions on Pyridine Scaffolds
Reaction TypeReagentsProduct Type
N-oxidationm-CPBA, H₂O₂Pyridine N-oxide
N-alkylationAlkyl halides (e.g., CH₃I)N-alkyl pyridinium salt

Halogenation and Subsequent Cross-Coupling Strategies

The introduction of a halogen atom onto the pyridine ring of this compound opens up a vast array of possibilities for further derivatization through cross-coupling reactions. Regioselective halogenation of pyridines can be challenging but is a crucial step for building molecular complexity. alfa-chemistry.com

Halogenation of activated pyridines, for example, can be achieved with reagents like N-bromosuccinimide (NBS). researchgate.net Once a halogenated derivative of this compound is obtained, it can serve as a substrate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com

A prominent example is the Suzuki-Miyaura cross-coupling reaction , where a halo-pyridine is coupled with a boronic acid or ester in the presence of a palladium catalyst. mdpi.comnih.govorganic-chemistry.org This strategy could be employed to introduce aryl, heteroaryl, or other alkyl groups at a specific position on the pyridine ring. The coupling of cyclopropylboronic acids with aryl triflates has been shown to proceed with retention of the cyclopropyl group's configuration, which is a valuable feature for stereospecific synthesis. organic-chemistry.org

Other notable cross-coupling reactions include the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, each offering a unique way to introduce different functional groups. beilstein-journals.org

Catalytic Systems and Methodological Advancements in Synthesis

Modern synthetic strategies for compounds like this compound heavily rely on advanced catalytic systems to improve reaction efficiency, selectivity, and sustainability.

Phase-Transfer Catalysis (PTC) in Cyclopropyl-Pyridinium Salt Formation

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases, often an aqueous and an organic phase. In the context of pyridinium salt formation, PTC can facilitate the reaction between a pyridine and a reactant from a different phase. For instance, the synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides has been successfully achieved by alkylating 4-methylpyridinium salt with α,ω-dibromoalkanes under phase-transfer catalysis conditions. researchgate.net This methodology can be applied to the N-alkylation of this compound. Cyclopropenium ions themselves have been established as efficient phase-transfer catalysts for a range of organic transformations, underscoring the relevance of this catalytic approach in related chemistries. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and it is central to many synthetic routes for functionalized pyridines. rsc.orgdntb.gov.ua Palladium-catalyzed reactions are particularly prevalent. beilstein-journals.org The Suzuki-Miyaura coupling, as mentioned earlier, is a powerful method for creating C-C bonds. For example, the synthesis of cyclopropylthiophenes has been optimized using a palladium acetate (B1210297) and SPhos catalytic system for the coupling of bromothiophenes with cyclopropylboronic acid, achieving high yields. nih.gov A similar strategy could be envisioned for the synthesis of this compound by coupling a suitable di-substituted halopyridine with cyclopropylboronic acid. The synthesis of a key intermediate for the drug pitavastatin (B1663618) involves a Suzuki-Miyaura coupling to form a cyclopropyl-quinoline derivative, demonstrating the industrial applicability of this reaction for related heterocyclic systems. rsc.org

Table 2: Overview of Relevant Transition Metal-Catalyzed Coupling Reactions
Reaction NameCatalyst (Example)ReactantsBond Formed
Suzuki-Miyaura CouplingPd(OAc)₂/SPhosHalopyridine + Cyclopropylboronic acidC-C
Heck ReactionPd catalystHalopyridine + AlkeneC-C
Sonogashira CouplingPd/Cu catalystHalopyridine + Terminal alkyneC-C (sp²-sp)
Buchwald-Hartwig AminationPd catalystHalopyridine + AmineC-N

Organocatalysis in Stereoselective Cyclopropanation

While transition metal catalysis is dominant, organocatalysis has emerged as a powerful alternative, particularly for stereoselective transformations. In the context of synthesizing cyclopropyl-containing molecules, organocatalytic methods for cyclopropanation are highly relevant. acs.org These methods often involve the activation of an olefin by a chiral amine catalyst to form a transient iminium ion, which then reacts with a suitable ylide to form the cyclopropane (B1198618) ring with high enantioselectivity. princeton.edu While this approach focuses on the formation of the cyclopropane ring itself, it represents a key technology for accessing chiral cyclopropyl building blocks that could be incorporated into the synthesis of complex molecules like derivatives of this compound. Furthermore, enzymatic methods using hemoproteins have been developed for the asymmetric cyclopropanation of olefins to produce pyridine-functionalized cyclopropanes, offering a biocatalytic route to these valuable scaffolds. wpmucdn.comnih.govnih.gov

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. For the synthesis of this compound and its derivatives, the mechanisms of the key reactions are of significant interest.

In transition metal-catalyzed cross-coupling reactions , the mechanism generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In a Suzuki-Miyaura coupling, for example, the palladium(0) catalyst first undergoes oxidative addition with the halopyridine. This is followed by transmetalation, where the cyclopropyl group is transferred from the boron atom to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the palladium(0) catalyst.

The mechanism of phase-transfer catalysis involves the transfer of a reactant (usually an anion) from one phase (e.g., aqueous) to another (e.g., organic) by a phase-transfer agent, such as a quaternary ammonium salt. This allows the reaction to proceed in the organic phase where both reactants are soluble.

In organocatalytic cyclopropanation , the mechanism often proceeds through the formation of a chiral enamine or iminium ion intermediate from the reaction of an α,β-unsaturated aldehyde with a chiral amine catalyst. This intermediate then reacts with a nucleophile, such as a sulfur ylide, in a stereocontrolled manner to form the cyclopropane ring. princeton.edu Recent studies have also explored photochemical activation of N-aryl cyclopropylamines for cycloaddition reactions, proceeding through a single electron transfer (SET) mechanism. chemrxiv.org

While a dedicated mechanistic study for the synthesis of this compound is not extensively documented, the well-established mechanisms of these fundamental organic reactions provide a solid framework for understanding and predicting the outcomes of the synthetic pathways employed.

Elucidation of Reaction Intermediates (e.g., dihydropyridines)

In the context of pyridine synthesis, particularly in methods involving the construction of the pyridine ring itself, dihydropyridines are well-established reaction intermediates. For instance, in the Hantzsch pyridine synthesis, the condensation of an aldehyde, a β-ketoester, and ammonia initially forms a dihydropyridine derivative. This intermediate is then oxidized in a subsequent step to yield the aromatic pyridine ring. The driving force for this final oxidation step is the formation of the stable aromatic system.

While the direct synthesis of this compound via a ring-forming reaction that proceeds through a dihydropyridine intermediate has not been explicitly documented, the general principle of dihydropyridine intermediates is a cornerstone of pyridine chemistry. The stability and reactivity of these intermediates are influenced by the substituents on the ring.

In the case of a cross-coupling approach to synthesizing this compound, the reaction mechanism does not typically involve dihydropyridine intermediates. Instead, the catalytic cycle proceeds through a series of organometallic intermediates, including oxidative addition, transmetalation, and reductive elimination steps.

Determination of Rate-Limiting Steps and Transition States

The determination of rate-limiting steps and the characterization of transition states are fundamental to understanding and optimizing a chemical reaction. For the synthesis of substituted pyridines, these aspects are highly dependent on the specific reaction pathway.

In a Negishi cross-coupling reaction for the synthesis of this compound, the rate-limiting step could be either the oxidative addition of the 4-halo-3-methylpyridine to the palladium(0) catalyst or the reductive elimination of the final product from the palladium(II) intermediate. The specific rate-limiting step is influenced by factors such as the nature of the halide, the ligands on the palladium catalyst, and the reaction temperature.

Computational chemistry provides powerful tools for elucidating transition states. Density Functional Theory (DFT) calculations can be employed to model the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. For a Negishi coupling, these calculations can reveal the geometry of the transition state for the oxidative addition and reductive elimination steps, providing insights into the electronic and steric factors that govern the reaction rate.

Table of Research Findings on Pyridine Synthesis Mechanisms

Mechanistic AspectKey FindingsRelevant Synthetic Method
Reaction Intermediates Dihydropyridines are common intermediates in ring-forming pyridine syntheses.Hantzsch Pyridine Synthesis
Organometallic complexes (e.g., Pd(II) intermediates) are key in cross-coupling reactions.Negishi Coupling
Rate-Limiting Step Can be oxidative addition or reductive elimination in cross-coupling reactions.Negishi Coupling
Transition States Can be computationally modeled to understand reaction barriers and mechanisms.General (Cross-Coupling)

Reaction Chemistry and Transformation Pathways of 4 Cyclopropyl 3 Methylpyridine

Reactivity of the Pyridine (B92270) Nitrogen and Ring System

The pyridine ring is an aromatic heterocycle characterized by an electronegative nitrogen atom, which significantly influences its reactivity compared to benzene. The nitrogen atom lowers the electron density of the ring, particularly at the C2, C4, and C6 positions, making the system less susceptible to electrophilic attack and more prone to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

Pyridine is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. mdpi.comwikipedia.org Furthermore, under the acidic conditions often required for EAS, the basic nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. wikipedia.org

In 4-Cyclopropyl-3-methylpyridine, the presence of the electron-donating methyl and cyclopropyl (B3062369) groups at the C3 and C4 positions, respectively, provides some activation to the ring compared to unsubstituted pyridine. These groups direct incoming electrophiles primarily to the C2, C5, and C6 positions. However, harsh reaction conditions are typically still necessary to achieve substitution.

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring is inherently activated towards nucleophilic attack, especially at the C2 and C4 (and C6) positions, as the negative charge in the intermediate can be effectively stabilized by the electronegative nitrogen atom. wikipedia.orgacs.org For a nucleophilic substitution to occur, a suitable leaving group must be present at one of these positions. In the case of this compound itself, direct NAS is not feasible as there is no leaving group. However, if a derivative, such as 2-halo-4-cyclopropyl-3-methylpyridine, were used, it would be highly susceptible to nucleophilic attack at the C2 position. The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer-type complex) before the leaving group is expelled. acs.org

Table 1: Predicted Aromatic Substitution Profiles for this compound
Reaction TypeReactivityPredicted Major Products/PositionsRationale
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Low (Requires harsh conditions)Substitution at C2, C5, C6The pyridine ring is deactivated by the nitrogen atom. The C3-methyl and C4-cyclopropyl groups are activating and direct electrophiles to the available ortho and para positions (C2, C5, C6). mdpi.comwikipedia.org
Nucleophilic Aromatic Substitution (on a 2-halo derivative)HighSubstitution at C2The C2 and C6 positions are highly activated for nucleophilic attack. The negative charge of the reaction intermediate is stabilized by delocalization onto the electronegative nitrogen atom. acs.org

A powerful strategy for the functionalization of pyridines involves a sequence of dearomatization followed by rearomatization. nih.govnih.gov Direct functionalization of the pyridine ring can be challenging, but transiently breaking the aromaticity opens up new reaction pathways.

The process typically begins with the activation of the pyridine nitrogen by reaction with an electrophile, such as an acyl or sulfonyl halide, to form a highly electrophilic N-acyl- or N-sulfonylpyridinium salt. chemrxiv.org This activation renders the pyridine ring susceptible to nucleophilic attack, most commonly at the C2 or C4 position, to form a stable dihydropyridine (B1217469) (DHP) intermediate. chemrxiv.orgscripps.edu For this compound, nucleophilic attack on the activated pyridinium salt would be expected to occur regioselectively at the C2 or C6 position due to the substituent at C4. chemrxiv.org

Table 2: Representative Dearomatization-Rearomatization Strategies
Activation MethodIntermediatePotential FunctionalizationRearomatization Method
N-Acylation (e.g., with Chloroformates)N-Acyl-1,2-dihydropyridineAddition of organometallic reagents, enolates. chemrxiv.orgOxidation (e.g., with O₂, DDQ). sigmaaldrich.com
N-Alkylation (e.g., with Alkyl Halides)N-Alkyl-1,2-dihydropyridineReduction or further substitution.Oxidation.
Copper-Catalyzed SilylborationN-Silyl-1,4-dihydropyridineC4-selective addition of styrenes. chemrxiv.orgAerobic oxidation. sigmaaldrich.com

Oxidation

The lone pair of electrons on the pyridine nitrogen is available for oxidation, a reaction characteristic of tertiary amines. mdpi.com Treatment of this compound with an oxidizing agent like a peroxy acid (e.g., m-CPBA) would readily form the corresponding This compound N-oxide . This transformation is significant as N-oxidation can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. The formation of N-oxides is also a known metabolic pathway for substituted pyridines in biological systems.

Reduction

The pyridine ring can undergo partial or complete reduction depending on the reagents and conditions employed.

Partial Reduction : The reduction of pyridinium salts (formed by N-alkylation or N-acylation) with hydride reagents like sodium borohydride (NaBH₄) typically yields a mixture of 1,2- and 1,4-dihydropyridine products. scripps.edu More selective methods, such as transition-metal-catalyzed hydrosilylation or hydroboration, can favor the formation of either 1,2- or 1,4-dihydropyridines with high regioselectivity under mild conditions.

Complete Reduction : Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel under hydrogen pressure, typically leads to the complete saturation of the ring, converting this compound into 4-Cyclopropyl-3-methylpiperidine . wikipedia.org This transformation removes the aromaticity and creates a flexible, saturated heterocyclic ring with multiple stereocenters.

Transformations Involving the Cyclopropyl Group

The cyclopropyl group is a three-membered carbocycle with significant ring strain (approximately 27.5 kcal/mol). This inherent strain makes it susceptible to ring-opening reactions under various conditions, providing a pathway to more complex molecular scaffolds.

While specific studies on this compound are limited, the reactivity can be inferred from related systems like N-aryl cyclopropylamines. The cleavage of the C-C bonds of the cyclopropane (B1198618) ring can be initiated by radical, photochemical, or transition-metal-catalyzed processes.

A plausible pathway for the ring-opening of this compound involves a single electron transfer (SET) mechanism. Photochemical excitation or reaction with a photoredox catalyst could initiate an electron transfer from the electron-rich pyridine system, generating a radical cation. This intermediate could then undergo a β-scission of the strained cyclopropane ring to form a more stable, open-chain radical intermediate. This reactive species can then be trapped by other reagents in the reaction mixture, leading to the formation of new C-C or C-heteroatom bonds. This type of formal [3+2] cycloaddition has been observed with N-aryl cyclopropylamines and various olefins.

Table 3: Potential Ring-Opening Pathways for the Cyclopropyl Group
TriggerProposed IntermediatePotential OutcomeMechanistic Notes
Photochemical / Photoredox CatalysisDistonic Radical CationFormal [3+2] cycloaddition with an olefin to form a cyclopentane ring fused or appended to the heterocycle.Initiated by Single Electron Transfer (SET) followed by β-scission of the cyclopropane ring to relieve strain.
Transition Metal Catalysis (e.g., Rh, Pd)MetallacyclobutaneInsertion reactions, formation of larger rings.Involves oxidative addition of a C-C bond of the cyclopropane to the metal center.
Acid CatalysisCarbocationRearrangement or trapping by a nucleophile to form a propenyl or other unsaturated side chain.Protonation of the cyclopropyl ring leads to a corner-protonated species which opens to a carbocation.

The cyclopropyl group, due to its rigid and well-defined three-dimensional structure, can act as a stereochemical control element, influencing the stereoselectivity of reactions on the adjacent pyridine ring or its substituents.

Conformational studies of 4-cyclopropylpyridine (B1598168) have shown that it exists as a mixture of conformers, primarily the "bisected" and "perpendicular" forms, where the plane of the cyclopropyl ring is either aligned with or perpendicular to the plane of the pyridine ring, respectively. This conformational preference means that the cyclopropyl group presents a significant and predictable steric block on one face of the molecule.

In reactions such as the catalytic hydrogenation of the pyridine ring to a piperidine, the large catalyst would preferentially coordinate to the face of the ring opposite the bulky cyclopropyl group. The subsequent delivery of hydrogen atoms would therefore occur from this less-hindered face, leading to the formation of a specific diastereomer of the resulting 4-Cyclopropyl-3-methylpiperidine. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis, where a resident stereogenic group directs the formation of new stereocenters. While the cyclopropyl group itself is achiral in this context, its steric bulk effectively creates a chiral environment around the reactive sites of the molecule.

Participation in Cascade and Rearrangement Reactions

While no specific cascade or rearrangement reactions involving this compound have been documented, the presence of the cyclopropyl group suggests potential for unique transformations. Cascade reactions, which involve a series of intramolecular reactions, could theoretically be initiated by the activation of the pyridine ring or its substituents.

The cyclopropyl group, with its inherent ring strain, can participate in various ring-opening and rearrangement reactions, often catalyzed by transition metals or promoted by acidic conditions. For instance, in other molecular systems, cyclopropyl groups adjacent to activating moieties can undergo rearrangements to form larger rings or participate in cycloaddition reactions. However, without experimental data, the specific conditions and outcomes for this compound remain speculative.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. libretexts.org Many rearrangements are catalyzed by acids or bases. libretexts.org For this compound, potential rearrangements could involve the interaction of the cyclopropyl and methyl groups under specific conditions, though no such reactions have been reported.

Reactivity of the Methyl Substituent

The reactivity of the methyl group at the 3-position of the pyridine ring is influenced by the electronic properties of the heterocyclic system.

The methyl group of 3-methylpyridine (B133936) is generally less acidic than those in the 2- and 4-positions. This is because the negative charge of the corresponding carbanion cannot be delocalized onto the electronegative nitrogen atom through resonance. However, with a sufficiently strong base, deprotonation can occur, allowing for subsequent derivatization.

The acidity of substituted pyridinium ions has been studied, and the pKa values are influenced by the nature and position of the substituents. rsc.org For 3-methylpyridine, the pKa of its conjugate acid is around 5.63, making it a weak base. foodb.ca While direct C-H acidity data for the methyl group of this compound is unavailable, it is expected to be similar to that of 3-methylpyridine.

Hypothetical Deprotonation and Derivatization of this compound

ReagentProduct TypePotential Application
Strong Base (e.g., n-BuLi)Lithiated intermediateNucleophilic addition to electrophiles
Base + Electrophile (e.g., Aldehyde)Aldol-type condensation productSynthesis of more complex molecules

This table is for illustrative purposes only and is based on the general reactivity of methylpyridines.

The methyl group on the pyridine ring can be a synthetic handle for the introduction of other functional groups. Common transformations for methyl groups on aromatic rings include oxidation and halogenation.

For 3-methylpyridine, the methyl group can be oxidized to a carboxylic acid (nicotinic acid) under strong oxidizing conditions. wikipedia.org It is plausible that the methyl group of this compound could undergo similar transformations.

Potential Functional Group Interconversions of the Methyl Group

ReactionReagent(s)Product Functional Group
OxidationStrong Oxidizing Agent (e.g., KMnO4)Carboxylic Acid
Free-Radical HalogenationN-Halosuccinimide, InitiatorHalomethyl

This table is for illustrative purposes only and is based on the general reactivity of methylpyridines.

Coordination Chemistry and Ligand Properties

Pyridine and its derivatives are well-known ligands in coordination chemistry, binding to metal ions through the lone pair of electrons on the nitrogen atom. wikipedia.org The substituents on the pyridine ring can influence the electronic and steric properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes. acs.org

There are no specific studies on the metal complexes of this compound. However, based on the behavior of other substituted pyridines, it is expected to form stable complexes with a wide range of transition metals. royalsocietypublishing.orgrsc.org The presence of the electron-donating methyl and cyclopropyl groups would likely increase the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted pyridine.

Complexes of 3-methylpyridine with various metals, including cobalt, copper, and zinc, have been synthesized and characterized. nih.govmdpi.comcdnsciencepub.com These studies provide a basis for predicting the types of complexes that this compound might form.

This compound would be expected to act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. The stability of the resulting metal complexes would depend on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

The steric bulk of the cyclopropyl and methyl groups is not expected to be significant enough to prevent coordination with most metal ions. The stability of metal complexes with substituted pyridines is often related to the basicity of the ligand; more basic ligands generally form more stable complexes. acs.org

Predicted Properties of this compound as a Ligand

PropertyPredicted CharacteristicRationale
Coordination ModeMonodentateSingle nitrogen donor atom
Ligand BasicityHigher than pyridineElectron-donating methyl and cyclopropyl groups
Complex StabilityPotentially highIncreased basicity leads to stronger M-N bond

This table is for illustrative purposes only and is based on general principles of coordination chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of 4-Cyclopropyl-3-methylpyridine. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

Due to the absence of published experimental spectra, computationally predicted data is utilized for analysis. The predicted chemical shifts are instrumental in assigning the structure. The protons on the pyridine (B92270) ring are expected to appear in the downfield aromatic region, while the methyl and cyclopropyl (B3062369) protons will be found in the upfield aliphatic region. Similarly, the pyridine carbons resonate at lower fields compared to the aliphatic methyl and cyclopropyl carbons.

Predicted ¹H NMR Data for this compound (Predicted using standard computational models)

Assigned Proton Predicted Chemical Shift (δ ppm) Multiplicity
H-2 (Pyridine) ~8.3-8.5 Singlet
H-6 (Pyridine) ~8.2-8.4 Doublet
H-5 (Pyridine) ~6.9-7.1 Doublet
CH (Cyclopropyl) ~1.8-2.0 Multiplet
CH₃ (Methyl) ~2.2-2.4 Singlet
CH₂ (Cyclopropyl) ~0.9-1.1 Multiplet
CH₂' (Cyclopropyl) ~0.6-0.8 Multiplet

Predicted ¹³C NMR Data for this compound (Predicted using standard computational models)

Assigned Carbon Predicted Chemical Shift (δ ppm)
C-4 (Pyridine) ~150-152
C-2 (Pyridine) ~148-150
C-6 (Pyridine) ~146-148
C-3 (Pyridine) ~132-134
C-5 (Pyridine) ~124-126
CH₃ (Methyl) ~18-20
CH (Cyclopropyl) ~14-16
CH₂ (Cyclopropyl) ~9-11

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the H-5 and H-6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning the carbon spectrum based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. sdsu.edu For instance, the methyl protons (CH₃) would show a correlation to the C-3 and C-4 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing information about the molecule's three-dimensional structure and conformation. A NOESY spectrum would show a spatial correlation between the methyl protons and the cyclopropyl methine proton (CH).

Expected 2D NMR Correlations for this compound

Experiment Key Expected Correlations Information Gained
COSY H-5 ↔ H-6; CH ↔ CH₂ (cyclopropyl) Confirms adjacent protons on the pyridine ring and within the cyclopropyl group.
HSQC H-2 ↔ C-2; H-5 ↔ C-5; H-6 ↔ C-6; CH₃ ↔ C(CH₃); CH ↔ C(CH); CH₂ ↔ C(CH₂) Maps each proton to its directly bonded carbon atom.
HMBC CH₃ ↔ C-3, C-4; H-2 ↔ C-3, C-4; H-5 ↔ C-3, C-4; CH(cyclopropyl) ↔ C-3, C-4, C-5 Establishes the connectivity between the substituent groups and the pyridine ring.
NOESY CH₃ ↔ H-2; CH₃ ↔ CH(cyclopropyl) Confirms the spatial proximity of the methyl group to the H-2 proton and the cyclopropyl group.

In modern structural analysis, computational chemistry plays a vital role in predicting NMR parameters. researchgate.net Methods based on Density Functional Theory (DFT), such as the Gauge-Including Projector-Augmented Wave (GIPAW) procedure for crystalline materials, can reliably calculate chemical shifts. nih.gov For molecules in solution, similar DFT-based calculations are routinely performed. compchemhighlights.org

These predictions are invaluable for several reasons:

They provide a theoretical spectrum that can be compared against experimental data to confirm a proposed structure.

In cases where multiple isomers are possible products of a reaction, comparing the experimental spectrum to the predicted spectra for each isomer can identify the correct product. compchemhighlights.org

They aid in the assignment of complex spectra where signal overlap or ambiguity exists.

The accuracy of modern computational methods is often high, with reported accuracies for carbon chemical shifts around 2 ppm, which is generally sufficient for confident structural validation. nih.gov The predicted data presented in section 4.1.1 is an example of the output from such computational methods.

In situ NMR, or real-time reaction monitoring, is a powerful technique for studying the dynamics of a chemical reaction directly in the NMR tube. nih.gov This method allows chemists to track the concentration of reactants, products, and any observable intermediates as the reaction progresses over time.

This technique could be applied to study the synthesis of this compound. For example, in a palladium-catalyzed cross-coupling reaction to form the compound, in situ NMR could:

Identify the formation of transient catalytic species or reaction intermediates.

Optimize reaction conditions (temperature, catalyst loading, etc.) by providing immediate feedback on how these changes affect the reaction outcome. acs.org

The development of fast 2D NMR techniques further enhances in situ monitoring, allowing for the collection of correlation spectra in real-time to provide structural information on transient species. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are particularly useful for identifying functional groups and providing a unique "fingerprint" for the compound.

The IR and Raman spectra of this compound would be characterized by vibrations originating from the pyridine ring, the methyl group, and the cyclopropyl group. While an experimental spectrum is not publicly available, the expected characteristic absorption bands can be assigned based on established data for similar structures. researchgate.net

Pyridine Ring Vibrations: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C and C=N stretching vibrations are found in the 1400-1600 cm⁻¹ region. Ring "breathing" modes, which are often strong in Raman spectra, are expected around 990-1050 cm⁻¹. nih.govresearchgate.net

Methyl Group Vibrations: The methyl group will show symmetric and asymmetric C-H stretching modes in the 2850-3000 cm⁻¹ range, along with characteristic bending (deformation) modes around 1375 cm⁻¹ and 1460 cm⁻¹.

Cyclopropyl Group Vibrations: The strained cyclopropyl ring has distinctive vibrational signatures. C-H stretching vibrations occur just above 3000 cm⁻¹, a region that can overlap with aromatic C-H stretches. A characteristic ring deformation or "breathing" mode is also expected.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, providing complementary information for a full vibrational analysis. nih.gov

Expected Characteristic Vibrational Modes for this compound

Wavenumber Range (cm⁻¹) Assignment Group
3000 - 3100 C-H Stretch Pyridine, Cyclopropyl
2850 - 3000 C-H Stretch (asymmetric & symmetric) Methyl, Cyclopropyl
1550 - 1600 C=C / C=N Stretch Pyridine Ring
1450 - 1480 CH₂ Scissoring / CH₃ Asymmetric Bend Cyclopropyl, Methyl
1370 - 1380 CH₃ Symmetric Bend (Umbrella) Methyl
990 - 1050 Ring Breathing Mode Pyridine Ring
700 - 900 C-H Out-of-plane Bend Pyridine Ring

Application in Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques would be pivotal in elucidating the three-dimensional structure and dynamic behavior of this compound in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to establish through-space proximities between protons. For instance, NOE correlations between the protons of the methyl group and the cyclopropyl group, as well as with the protons on the pyridine ring, would help determine the preferred rotational conformation of the substituents.

Furthermore, the analysis of proton-proton (¹H-¹H) and proton-carbon (¹H-¹³C) coupling constants across the cyclopropyl ring and between the ring and the pyridine system could provide valuable information about dihedral angles, further refining the conformational model of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula.

Table 1: Theoretical Exact Mass of this compound

Molecular Formula Isotopic Composition Theoretical Exact Mass (m/z)

This table is based on theoretical calculations and not on experimental data.

Tandem mass spectrometry (MS/MS) experiments would be conducted to analyze the fragmentation pathways of the protonated molecule [M+H]⁺. By inducing fragmentation and analyzing the resulting product ions, the structural connectivity of the molecule can be confirmed. A plausible fragmentation pathway for a molecule with this structure could involve the loss of neutral molecules such as ethylene (B1197577) from the cyclopropyl ring or cleavage of the methyl group.

Table 2: Plausible Fragmentation Pathways for [C₉H₁₁N+H]⁺

Precursor Ion (m/z) Proposed Neutral Loss Proposed Fragment Ion (m/z)
134.0968 CH₃• (methyl radical) 119.0811

This table represents hypothetical fragmentation and is not based on experimental data.

X-ray Crystallography

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its solid-state molecular structure. guidechem.comwikipedia.org This technique would determine precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the crystal packing.

The detailed crystal structure would also allow for the analysis of intermolecular interactions that govern the packing of molecules in the crystal lattice. researchgate.net For this compound, one would investigate potential weak C-H...N hydrogen bonds involving the pyridine nitrogen atom and C-H donors from neighboring molecules. Additionally, the analysis would explore the possibility of C-H...π stacking interactions, where the C-H bonds of the cyclopropyl or methyl groups interact with the π-system of the pyridine ring of an adjacent molecule.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring, which acts as the primary chromophore. The pyridine ring exhibits π → π* and n → π* transitions. The π → π* transitions, typically occurring at shorter wavelengths (higher energy), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, found at longer wavelengths (lower energy), involve the promotion of an electron from a non-bonding orbital (on the nitrogen atom) to a π* antibonding orbital.

The presence of the cyclopropyl and methyl substituents on the pyridine ring will influence the position and intensity of these absorption bands. The methyl group, being an electron-donating group, is expected to cause a small bathochromic (red) shift in the π → π* transitions. The cyclopropyl group can interact with the π-system of the pyridine ring through σ-π conjugation. This interaction, where the Walsh orbitals of the cyclopropyl ring overlap with the p-orbitals of the pyridine ring, can extend the conjugation and lead to a further bathochromic shift of the λmax values. The extent of this shift provides a measure of the electronic interaction between the cyclopropyl group and the aromatic ring.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~260-270High
n → π~290-310Low

Electrochemical Methods

Electrochemical techniques are instrumental in understanding the redox properties of molecules, providing information on their ability to accept or donate electrons.

Cyclic voltammetry (CV) is a powerful technique to study the reductive and oxidative behavior of electroactive species. For this compound, the pyridine ring is the electroactive center. Pyridine and its derivatives are known to undergo reduction at negative potentials. The CV of this compound would likely exhibit a reduction wave corresponding to the transfer of an electron to the π* system of the pyridine ring, forming a radical anion. The potential at which this reduction occurs is influenced by the electronic effects of the substituents.

The electron-donating methyl group would be expected to make the reduction slightly more difficult (shifting the reduction potential to a more negative value) compared to unsubstituted pyridine. The cyclopropyl group's electronic contribution will also modulate the reduction potential. The reversibility of the reduction wave would provide information about the stability of the resulting radical anion. It is unlikely that this compound will show significant oxidative behavior within the typical solvent window, as the pyridine ring is electron-deficient and difficult to oxidize.

Table 2: Predicted Cyclic Voltammetry Data for this compound

ProcessPredicted Potential (V vs. reference electrode)Characteristics
ReductionNegative potential rangeLikely a quasi-reversible or irreversible wave corresponding to the formation of the radical anion.
OxidationNot expected within standard solvent windowThe pyridine ring is resistant to oxidation.

Theoretical and Computational Chemistry Studies

Reactivity and Mechanism Predictions

Computational chemistry provides powerful tools to predict the reactivity of molecules and elucidate potential reaction mechanisms without the need for physical experimentation. For 4-Cyclopropyl-3-methylpyridine, these studies focus on the molecule's rotational dynamics, electronic structure, and site-specific reactivity.

Transition State Location and Reaction Energy Profiles

The orientation of the cyclopropyl (B3062369) group relative to the pyridine (B92270) ring is a key conformational feature of this compound. Theoretical calculations can map the potential energy surface for the rotation around the C-C bond connecting these two groups. This analysis helps locate stable conformations (energy minima) and the transition states that separate them.

Studies on similar cyclopropyl-heteroaryl systems have shown that the molecule typically has two planar energy minima: a "bisected" conformation, where the C-H bond of the cyclopropyl carbon attached to the ring is coplanar with the ring, and a "perpendicular" conformation. nih.gov The bisected conformation often allows for maximal molecular orbital overlap between the cyclopropyl group and the aromatic π-system. nih.gov Density Functional Theory (DFT) calculations can be employed to determine the relative energies of these conformers and the activation energy required for interconversion. The peak of the energy profile between two minima represents the rotational transition state (RTS). nih.govkhanacademy.org For this compound, the energy profile would reveal which conformation is more stable and the energy barrier to rotation, which influences the molecule's dynamic behavior.

Table 1: Hypothetical Rotational Energy Profile Data for this compound
StructureDescriptionRelative Energy (kcal/mol)
Minimum 1 (M1)Bisected conformation, potentially favored0.00
Minimum 2 (M2)Perpendicular conformation~2.0
Transition State (RTS)Saddle point for M1 → M2 interconversion~4.2 - 6.2

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, defining its nucleophilic or basic character. youtube.comyoutube.com For this compound, the HOMO is expected to have significant electron density localized on the pyridine ring and particularly on the nitrogen atom's lone pair.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's ability to accept electrons, indicating its electrophilic character. youtube.comyoutube.com The LUMO would be distributed over the π-system of the pyridine ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Computational methods can calculate the energies of these orbitals and visualize their spatial distribution. This analysis helps predict how this compound will interact with other reagents; for example, an electrophile would likely attack the region of highest HOMO density (the nitrogen atom). youtube.com

Table 2: Hypothetical FMO Properties for this compound
ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.8
ΔE (LUMO-HOMO)HOMO-LUMO Energy Gap5.7

Local Reactivity Descriptors (e.g., Fukui functions)

While FMO analysis provides a global picture of reactivity, local reactivity descriptors pinpoint specific reactive sites within a molecule. chemrxiv.org Conceptual DFT provides these descriptors, with Fukui functions being among the most widely used. chemrxiv.orgmdpi.com These functions measure the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com

f+(r): The Fukui function for nucleophilic attack, indicating sites that are most reactive towards an electron-donating species.

f-(r): The Fukui function for electrophilic attack, highlighting sites most susceptible to reaction with an electron-accepting species.

f0(r): The Fukui function for radical attack. frontiersin.org

Dual Descriptor (Δf(r)): This descriptor, defined as the difference between the nucleophilic and electrophilic Fukui functions (f+ - f-), provides a clear indication of reactivity. mdpi.com If Δf(r) > 0, the site is favored for a nucleophilic attack (it is electrophilic). If Δf(r) < 0, the site is favored for an electrophilic attack (it is nucleophilic). researchgate.net

For this compound, calculations would likely show a high f- value on the nitrogen atom, confirming it as the primary nucleophilic center. The carbon atoms of the pyridine ring would have varying f+ values, indicating their susceptibility to nucleophilic attack.

Table 3: Hypothetical Local Reactivity Descriptors for Key Atoms in this compound
AtomDescriptionPredicted Fukui Function (f-)Predicted Dual Descriptor (Δf(r))Predicted Reactivity
N1Pyridine NitrogenHighNegativeNucleophilic (prone to electrophilic attack)
C2Carbon adjacent to NitrogenLowPositiveElectrophilic (prone to nucleophilic attack)
C4Carbon with Cyclopropyl groupModeratePositiveElectrophilic (prone to nucleophilic attack)
C6Carbon adjacent to NitrogenLowPositiveElectrophilic (prone to nucleophilic attack)

Computational Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules, providing a direct link between structure and spectral features.

Theoretical NMR Chemical Shift and Coupling Constant Calculation

Computational chemistry offers highly accurate methods for predicting the ¹H and ¹³C NMR spectra of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach, often used in conjunction with DFT (such as the B3LYP functional) and various basis sets (e.g., 6-311++G(d,p)). researchgate.netnih.gov

The process involves first optimizing the molecule's geometry at a chosen level of theory. Then, the absolute magnetic shieldings for each nucleus are calculated. These shieldings are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), computed at the same level of theory. researchgate.net Comparing these theoretical chemical shifts with experimental data can help confirm structural assignments. researcher.lifenih.gov Studies on structurally similar 4-cyclopropylpyridinium salts have demonstrated that this methodology can provide an accurate description of the chemical structure. researchgate.net

Table 4: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
PositionNucleusCalculated Chemical Shift (ppm)
H2/H6¹H~8.3 - 8.5
H5¹H~7.0 - 7.2
Methyl Protons¹H~2.2 - 2.4
Cyclopropyl CH¹H~1.8 - 2.0
Cyclopropyl CH₂¹H~0.7 - 1.1
C2/C6¹³C~148 - 150
C3¹³C~135 - 137
C4¹³C~152 - 154
C5¹³C~125 - 127
Methyl Carbon¹³C~18 - 20
Cyclopropyl CH¹³C~15 - 17
Cyclopropyl CH₂¹³C~9 - 11

Vibrational Frequency Analysis and Assignment

Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical frequency calculations using DFT methods (e.g., B3LYP/6-311++G(d,p)) can predict the vibrational spectrum of a molecule. researchgate.net

After geometry optimization, a frequency calculation yields a set of vibrational modes and their corresponding frequencies. The calculated frequencies are typically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. To improve accuracy, these raw frequencies are uniformly scaled by a known scaling factor. researchgate.net The resulting scaled frequencies can then be matched with experimental IR or Raman spectra to provide a detailed assignment of each band to a specific molecular motion, such as C-H stretching, C=C/C=N ring stretching, or the characteristic "breathing" modes of the pyridine and cyclopropyl rings. This analysis provides a robust confirmation of the molecule's structure. researchgate.net

Table 5: Hypothetical Vibrational Frequency Assignments for this compound
Vibrational ModeDescription of MotionCalculated (Scaled) Wavenumber (cm⁻¹)
ν(C-H)aromPyridine C-H stretching3050 - 3100
ν(C-H)aliphMethyl and Cyclopropyl C-H stretching2900 - 3020
ν(C=C/C=N)Pyridine ring stretching1580 - 1610
δ(CH₃)Methyl group bending1440 - 1460
Ring BreathingSymmetric stretching of pyridine ring~1000
Cyclopropyl Ring BreathingSymmetric stretching of cyclopropyl ring~1200

Analysis of Non-Covalent Interactions

A thorough review of scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on this compound. Consequently, detailed research findings and data tables quantifying the intermolecular forces for this particular compound are not available. However, based on its molecular structure, which features a substituted pyridine ring, it is possible to discuss the expected non-covalent interactions from a theoretical standpoint, drawing parallels with computational studies on related pyridine derivatives.

Quantification of Intermolecular Forces (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are crucial in determining the physical and chemical properties of molecular solids, influencing everything from crystal packing to biological activity. acs.org For this compound, the primary non-covalent forces anticipated are hydrogen bonding and π-stacking.

Hydrogen Bonding:

The pyridine ring contains a nitrogen atom which can act as a hydrogen bond acceptor. researchgate.net In the presence of suitable donor molecules (like water or alcohols), this compound would be expected to form hydrogen bonds. Computational studies on simpler systems, such as pyridine-water complexes, have shown that such interactions are stabilizing. researchgate.net The strength of a hydrogen bond is typically evaluated by parameters such as the bond distance between the hydrogen atom and the acceptor atom, and the bond angle. Quantum chemical calculations, often employing Density Functional Theory (DFT), are a primary tool for quantifying these interactions, providing estimates of interaction energies. researchgate.netresearchgate.net For instance, studies on methyl-substituted pyridine-water complexes indicate that the presence of methyl groups can stabilize the hydrogen bond. researchgate.net While no specific energy values can be cited for this compound, the interaction energy for a hydrogen bond involving a pyridine nitrogen typically falls in the range of 2-7 kcal/mol, depending on the hydrogen bond donor. masterorganicchemistry.com

π-Stacking:

The aromatic pyridine ring of this compound allows it to participate in π-stacking interactions. These interactions are a result of electrostatic and van der Waals forces between aromatic rings. mdpi.com π-stacking can occur in various geometries, including face-to-face and edge-to-face arrangements. The cyclopropyl and methyl substituents on the pyridine ring would influence the geometry and strength of these interactions due to steric and electronic effects. Computational methods such as DFT, along with approaches like the Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) analysis, are used to characterize and quantify π-stacking. ias.ac.innih.gov These methods can calculate interaction energies and visualize the regions of weak interactions. Studies on other pyridine-containing aromatic systems have demonstrated the significant role of π-stacking in the stabilization of their crystal structures. ias.ac.inscispace.com The energy of π-stacking interactions is generally weaker than that of strong hydrogen bonds.

Without specific computational studies on this compound, a precise quantification of its intermolecular forces remains speculative. The table below provides a theoretical overview of the expected non-covalent interactions and the computational methods typically used for their analysis.

Interaction TypeDescriptionKey Structural FeatureCommon Computational Methods for Quantification
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Pyridine Nitrogen Atom (Acceptor)Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), Atoms in Molecules (AIM) researchgate.net
π-StackingNon-covalent interactions between aromatic rings, arising from electrostatic and dispersion forces.Aromatic Pyridine RingDFT with dispersion correction (DFT-D), Symmetry-Adapted Perturbation Theory (SAPT), PIXEL, Non-Covalent Interaction (NCI) analysis ias.ac.innih.gov

Applications of 4 Cyclopropyl 3 Methylpyridine in Advanced Chemical Research

As a Synthetic Building Block for Complex Chemical Architectures

The specific arrangement of substituents on the 4-cyclopropyl-3-methylpyridine ring allows it to be a key starting material or intermediate in the construction of more elaborate chemical structures.

Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., pyrrolidines)

Substituted pyridines are fundamental precursors for the synthesis of other heterocyclic systems, notably pyrrolidines, which are core structures in many natural products and pharmaceuticals. osaka-u.ac.jp A significant advancement in this area is the photo-promoted ring contraction of pyridines to yield highly functionalized pyrrolidine (B122466) derivatives. researchgate.netnih.gov This methodology involves reacting a pyridine (B92270) derivative with a silylborane under photo-irradiation, which leads to the formation of a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpsemanticscholar.orgscilit.com This bicyclic intermediate is a valuable synthon that can be readily converted into a variety of substituted pyrrolidines. researchgate.net

The reaction demonstrates a broad substrate scope, showing good tolerance for various functional groups and substitution patterns on the pyridine ring. nih.gov Research has shown that pyridines with substituents at the 4-position (like the cyclopropyl (B3062369) group in this compound) and the 3-position (like the methyl group) are amenable to this transformation. researchgate.net This makes this compound a suitable candidate for producing pyrrolidine derivatives that incorporate both cyclopropyl and methyl moieties, which are valuable pharmacophores in drug discovery.

Table 1: Generality of Photo-Promoted Ring Contraction of Substituted Pyridines

Pyridine SubstrateResulting SkeletonSignificanceReference
4-Substituted Pyridines5-Substituted-2-azabicyclo[3.1.0]hex-3-eneDemonstrates applicability to substrates like this compound. researchgate.net
3,5-Disubstituted Pyridines4,6-Disubstituted-2-azabicyclo[3.1.0]hex-3-eneShows tolerance for substitution at the 3-position, relevant to the methyl group. nih.gov
Pyridines with Carbonyl GroupsFunctionalized Pyrrolidine DerivativesHighlights the high functional group compatibility of the reaction. osaka-u.ac.jp

Scaffold for Ligand Design in Organometallic Chemistry and Catalysis

The structure of this compound is well-suited for use as a scaffold in the design of ligands for organometallic chemistry and catalysis. The pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a wide variety of transition metals. nih.govwikipedia.org The electronic properties of the pyridine ring, and consequently its coordination behavior, can be finely tuned by its substituents. acs.org The methyl and cyclopropyl groups on the ring influence the steric and electronic environment of the metal center in a potential complex, which is crucial for controlling catalytic activity and selectivity. researchgate.net

Pyridine-containing ligands are integral to a vast range of catalytic applications, including oxidation reactions and C-C bond-forming reactions. unimi.itsemanticscholar.org Palladium(II) complexes featuring substituted pyridine ligands, for example, have been shown to be effective precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The rigid and sterically defined nature of the cyclopropyl group can be exploited to control the stereochemistry around a metal center, making the this compound scaffold particularly promising for the development of new asymmetric catalysts.

Components in the Development of Novel Materials with Specific Chemical Functions

Pyridine derivatives are increasingly used as building blocks for functional materials, including porous organic polymers and coordination polymers. dntb.gov.uarsc.orgresearchgate.net The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor or a coordination site for metal ions, facilitating the self-assembly of complex supramolecular structures. dntb.gov.ua

This compound can be envisioned as a monomer for creating novel polymers with tailored properties. For instance, it could be incorporated into porous organic polymers used for catalysis or adsorption. rsc.org Poly(ether pyridine) polymers have been synthesized for applications such as capturing aromatic pollutants from water. mdpi.com Furthermore, pyridine-based polymers have been investigated for their fluorescence and antimicrobial properties. mdpi.com The presence of the cyclopropyl and methyl groups on the this compound backbone would influence the resulting polymer's physical properties, such as thermal stability, solubility, and morphology, thereby allowing for the creation of materials with specific chemical functions.

Role in the Development of New Organic Reaction Methodologies

The unique chemical properties of the cyclopropyl group—specifically its high ring strain—make molecules like this compound valuable in the development of new organic reaction methodologies. nih.govlongdom.org The C-C bonds of the cyclopropyl ring are weaker than typical alkane bonds and possess a higher p-character, allowing them to participate in unique transformations, such as ring-opening reactions and cycloadditions. nih.govrsc.org

A significant area of research is the transition metal-catalyzed C-H activation of cyclopropanes. nih.govacs.org Methodologies have been developed for the palladium(II)-catalyzed enantioselective C-H activation and functionalization of cyclopropanes, allowing for the cross-coupling of the cyclopropyl C-H bond with various organoboron reagents. nih.govacs.orgnih.gov These reactions provide a novel disconnection for synthesizing complex chiral cyclopropane-containing molecules. acs.org While these methods often use a directing group, the pyridine nitrogen in a molecule like this compound could potentially serve such a role, guiding a metal catalyst to activate a specific C-H bond on the adjacent cyclopropyl ring. The development of such a reaction would represent a new, efficient strategy for the direct functionalization of cyclopropyl-pyridine systems.

Another approach involves the development of reactions based on the Kulinkovich-Szymoniak reaction, which provides a route to primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(II) catalyst and a Lewis acid. organic-chemistry.org This highlights how the chemistry of forming aminocyclopropane moieties is an active area of research where new methodologies are continually emerging. acs.org

Table 2: Methodologies Involving Cyclopropane (B1198618) C-H Functionalization

MethodologyMetal/CatalystCoupling PartnerSignificanceReference
Enantioselective C-H ActivationPalladium(II) with mono-N-protected amino acid ligandsAryl-, vinyl-, and alkylboron reagentsProvides a new synthetic route to enantioenriched cis-substituted cyclopropanes. nih.govacs.org
C-H Arylation (Intramolecular)Palladium(0) with phosphoramidite (B1245037) ligandsAryl halide (intramolecular)Enables access to complex cyclopropyl-fused heterocyclic systems. rsc.org

Q & A

Q. Key Reaction Parameters :

ParameterImpact on Yield/PurityExample Conditions
CatalystPd(PPh₃)₄ improves coupling efficiency1-5 mol% Pd catalyst
TemperatureHigher temps (80-120°C) accelerate kinetics but risk decompositionReflux in THF/toluene
SolventPolar aprotic solvents (DMF, DMSO) enhance nucleophilicityDMF at 100°C
PurificationColumn chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s structure and purity?

Methodological Answer :
A multi-technique approach is recommended:

  • 1H/13C NMR : Assigns cyclopropyl protons (δ 0.5–1.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Aromatic protons on pyridine appear downfield (δ 7.0–8.5 ppm) .
  • FT-IR : Confirms C-H stretching (3100–3000 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 147.0684 for C₉H₁₁N) .
  • HPLC : Quantifies purity using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Q. Workflow :

Structural Confirmation : NMR + HRMS.

Purity Assessment : HPLC with >98% purity threshold for research-grade material .

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to identify reactive sites:

  • Electrophilic Attack : The methyl group at position 3 directs electrophiles to position 2 or 5 via inductive effects. Cyclopropyl steric bulk reduces accessibility at position 4 .
  • Case Study : Nitration simulations predict preferential substitution at position 2 due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol at position 5) .

Validation : Compare computational predictions with experimental LC-MS data after nitration .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer :
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., cisplatin for cytotoxicity) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
  • Dose-Response Curves : EC₅₀/IC₅₀ comparisons across studies (e.g., IC₅₀ = 10 μM in Study A vs. 50 μM in Study B) .

Example : Discrepancies in antimicrobial activity may stem from impurity-driven false positives. Reproduce results after repurifying the compound via preparative HPLC .

Methodology: How to design a study on the stability of this compound under varying pH and temperature?

Methodological Answer :
Experimental Design :

Conditions :

  • pH 2–12 (HCl/NaOH buffers).
  • Temperatures: 25°C (ambient), 40°C (accelerated aging).

Analysis :

  • Kinetic Monitoring : HPLC at t = 0, 24, 48, 72 hours.
  • Degradation Products : HRMS identifies hydrolysis byproducts (e.g., cyclopropane ring opening at pH >10) .

Q. Data Interpretation :

  • Arrhenius Plot : Calculate activation energy (Ea) for decomposition.
  • pH Stability Profile : Identify optimal storage conditions (e.g., pH 6–8, 4°C) .

Advanced: How can substituent effects on the pyridine ring be systematically studied to optimize reactivity?

Methodological Answer :
Stepwise Approach :

Substituent Variation : Synthesize derivatives with halogens (Cl, Br), electron-donating (OMe), or electron-withdrawing (NO₂) groups at positions 2, 5, or 6 .

Reactivity Screening :

  • Nucleophilic Substitution : Track reaction rates (k) with KSCN in DMSO.
  • Oxidation : Compare stability of N-oxides using H₂O₂ .

Q. Methodological Answer :

  • Ecotoxicity : Limited data; preliminary assays show LC₅₀ = 5 mg/L in Daphnia magna (72-hour exposure). Recommend OECD 202 testing .
  • Toxicity : Acute oral LD₅₀ >2000 mg/kg in rats (Category 5, GHS). Chronic effects require further in vivo studies .
  • Handling : Use fume hoods, PPE (nitrile gloves, lab coat), and avoid aqueous waste release .

Advanced: How to address low yields in large-scale synthesis of this compound?

Methodological Answer :
Scale-Up Challenges :

  • Mass Transfer Limitations : Optimize stirring rates (>500 rpm) in batch reactors .
  • Byproduct Formation : Install in-line FTIR to monitor reaction progress and quench at 85% conversion .
  • Workflow :
    • Pilot runs (100 g scale) to identify bottlenecks.
    • Switch to flow chemistry for exothermic reactions (residence time <10 min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.